Heptacontane

Thermodynamics Material Science Phase Change Materials

Heptacontane (CAS 7719-93-9) is a straight-chain, saturated hydrocarbon (n-alkane) with the molecular formula C70H142 and a molar mass of 983.88 g/mol. It is a member of the high molecular weight paraffin series, characterized by a solid state at room temperature and a melting point of approximately 105-105.5 °C.

Molecular Formula C70H142
Molecular Weight 983.9 g/mol
CAS No. 7719-93-9
Cat. No. B3057163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptacontane
CAS7719-93-9
Molecular FormulaC70H142
Molecular Weight983.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C70H142/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-70H2,1-2H3
InChIKeyIPMNAGMOJQBRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptacontane (CAS 7719-93-9) Procurement Guide: Technical Baseline for Scientific Sourcing


Heptacontane (CAS 7719-93-9) is a straight-chain, saturated hydrocarbon (n-alkane) with the molecular formula C70H142 and a molar mass of 983.88 g/mol [1]. It is a member of the high molecular weight paraffin series, characterized by a solid state at room temperature and a melting point of approximately 105-105.5 °C [2]. Its primary value in industrial and academic procurement lies in its role as a reference material and model compound, where its well-defined, linear structure and extensive carbon chain provide predictable thermodynamic properties that are essential for analytical calibration and materials modeling [3].

Why Heptacontane (CAS 7719-93-9) Cannot Be Interchanged with Shorter or Longer n-Alkane Analogs


The performance and applicability of n-alkanes are highly sensitive to chain length, and Heptacontane (C70) cannot be generically substituted for even closely related analogs like Hexacontane (C60) or Octacontane (C80). Slight variations in carbon number fundamentally alter key physical properties such as melting point, boiling point, vapor pressure, and vaporization enthalpy. For example, the vaporization enthalpy of Heptacontane (C70) is approximately 340.3 kJ/mol at 298.15 K, a value that is not linearly extrapolated from shorter chains and exhibits curvature as chain length increases beyond C60 [1]. Such differences have profound implications in applications ranging from gas chromatography (GC) calibration, where retention time is a function of vapor pressure, to materials modeling, where thermodynamic parameters dictate phase behavior. Using a C60 or C80 analog without proper validation will introduce quantifiable error into analytical results or material performance predictions, rendering them scientifically invalid. The following section provides quantitative evidence for these critical differences.

Quantitative Differentiation of Heptacontane (CAS 7719-93-9) Against Closest Analogs for Informed Sourcing


Heptacontane (C70) Melting Point: A Critical Differentiator from Hexacontane (C60) and Octacontane (C80)

The melting point (Tfus) of Heptacontane (C70) is significantly higher than that of its C60 analog and lower than its C80 analog, providing a specific thermal window for applications. This is not a linear trend; the increment decreases as chain length grows. For instance, the difference between C70 and C80 is smaller than between C60 and C70. This is shown in the experimental data from NIST [1].

Thermodynamics Material Science Phase Change Materials

Heptacontane (C70) Vaporization Enthalpy: Demonstrates Non-Linear Behavior in the n-Alkane Series Beyond C60

The vaporization enthalpy (ΔvapH°) of Heptacontane (C70) is 340.3 ± 0.3 kJ/mol at 298.15 K. This value is part of a critical non-linear trend observed in the n-alkane series for chains longer than 60 carbons. The data from Chickos et al. show that the relationship between chain length and ΔvapH° is not strictly linear, which challenges simpler estimation models [1]. A direct comparison with Hexacontane (C60) and Octacontane (C80) from the same study illustrates this curvature.

Thermodynamics Physical Chemistry Gas Chromatography

Heptacontane (C70) Vapor Pressure: Orders of Magnitude Lower Than Shorter Analogs, Defining Its Analytical Utility

The vapor pressure of n-alkanes decreases dramatically with increasing chain length. Heptacontane (C70) exhibits an extremely low vapor pressure, which is a key property for its use as a high-temperature GC standard or in applications requiring minimal volatility. A class-level comparison based on established data shows the magnitude of this difference [1].

Analytical Chemistry Gas Chromatography Vapor Pressure

Optimal Research and Industrial Scenarios for Procuring Heptacontane (CAS 7719-93-9)


High-Temperature Gas Chromatography (GC) Calibration for Heavy Hydrocarbon Analysis

Heptacontane is ideally suited as a calibration standard for high-temperature gas chromatography (HT-GC), particularly for the analysis of heavy petroleum fractions, waxes, and synthetic polymers. Its extremely low vapor pressure [1] ensures it elutes at the extreme high end of the temperature program. This provides a well-defined retention time anchor, enabling accurate calculation of retention indices and quantification of high molecular weight compounds in complex mixtures. Substitution with a C60 alkane would result in a significantly shorter retention time, reducing the calibration range and accuracy for heavy analytes.

Model Compound for Polymer and Materials Thermodynamics Studies

As a high-purity, well-characterized n-alkane, Heptacontane serves as an excellent model compound for investigating the thermodynamic behavior of polyethylene and other semi-crystalline polymers. Researchers use its melting point (105-105.5 °C) [2] and vaporization enthalpy (340.3 kJ/mol) [3] as benchmarks for testing theories of polymer crystallization, chain folding, and phase transitions. Its specific chain length (C70) places it in the critical range where deviations from linear thermodynamic trends become apparent, making it a more insightful probe than shorter or longer analogs.

Phase Change Material (PCM) Formulation with a Specific Melting Point

Heptacontane can be utilized as a phase change material (PCM) in thermal energy storage applications where a precise phase transition temperature is required. Its melting point of approximately 105 °C [2] is well-defined, and it can be blended with other n-alkanes to tune the phase change temperature for specific applications. The non-linear trend in its thermodynamic properties, compared to analogs like Hexacontane, allows for more nuanced and predictable eutectic mixture design for thermal management systems.

Technical Documentation Hub

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